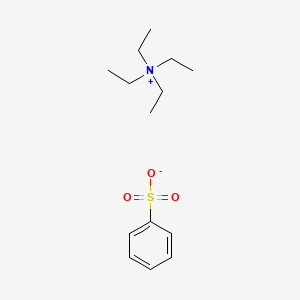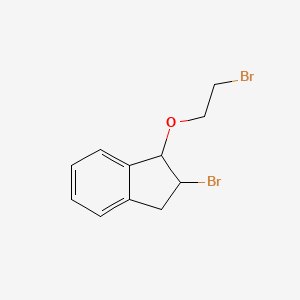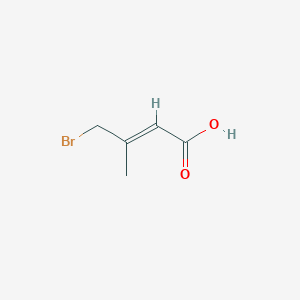
3,3'-(1H-indol-3-ylmethanediyl)bis(2-methyl-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by its three indole moieties, is of particular interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole typically involves the alkylation of indoles. One common method is the lithium tert-butoxide-promoted synthesis, where indoles react with alcohols under air . This method is advantageous due to its metal catalyst-free nature and high yields. The reaction conditions often involve the use of lithium tert-butoxide as a base and oxygen in the air as an oxidant.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the lithium tert-butoxide-promoted synthesis makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole rings.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings.
Applications De Recherche Scientifique
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced organic materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moieties can interact with cellular receptors and enzymes, influencing various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Diindolylmethane: Known for its anticancer properties.
Indole-3-carbinol: Exhibits anti-inflammatory and anticancer activities.
Bis(3-indolyl)methane: Similar structure with significant bioactivities.
Uniqueness
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole is unique due to its three indole moieties, which may enhance its biological activities compared to compounds with fewer indole units. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
15097-60-6 |
|---|---|
Formule moléculaire |
C27H23N3 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
3-[1H-indol-3-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H23N3/c1-16-25(19-10-4-7-13-23(19)29-16)27(21-15-28-22-12-6-3-9-18(21)22)26-17(2)30-24-14-8-5-11-20(24)26/h3-15,27-30H,1-2H3 |
Clé InChI |
IACQBBKPAOEELN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(C3=CNC4=CC=CC=C43)C5=C(NC6=CC=CC=C65)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)


![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)


![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)

![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)

